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molecular formula C8H7Br B8741857 2-Bromobicyclo[4.2.0]octa-1,3,5-triene

2-Bromobicyclo[4.2.0]octa-1,3,5-triene

Cat. No. B8741857
M. Wt: 183.04 g/mol
InChI Key: QXYMGOJETAWACL-UHFFFAOYSA-N
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Patent
US05929194

Procedure details

The process described in Example 8 was performed with a preformed Grignard reagent from the reaction of 4-bromobenzocyclobutene (18.3 g, 0.1 mol) with magnesium turnings (2.92 g, 0.12 mol) in THF (80 mL) and trimethylborate (12.5 g, 0.12 mol) in THF (80 mL). To recover the product, the reactor was cooled to 0° C. and water (50 mL) was slowly added with vigorous stirring. The reaction was neutralized with aqueous H2SO4, and was extracted with ether (2×300 mL). The ether layer was washed with water (2×150 mL), dried over anhydrous MgSO4, then concentrated on a roto-evaporator to afford an off-white color solid (14.22 g, 96 percent). 1H and 13C NMR spectra were consistent with the following structure. ##STR12##
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]2[CH2:5][CH2:6][C:3]=12.[Mg].C[O:12][B:13](OC)[O:14]C>C1COCC1>[CH:6]1[C:3]2[CH:2]=[CH:9][C:8]([B:13]([OH:14])[OH:12])=[CH:7][C:4]=2[CH:5]=1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18.3 g
Type
reactant
Smiles
BrC1=C2C(CC2)=CC=C1
Name
Quantity
2.92 g
Type
reactant
Smiles
[Mg]
Name
Quantity
12.5 g
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To recover the product
ADDITION
Type
ADDITION
Details
water (50 mL) was slowly added with vigorous stirring
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (2×300 mL)
WASH
Type
WASH
Details
The ether layer was washed with water (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a roto-evaporator

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C1C=CC(=C2)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.22 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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